molecular formula C24H25N3OS B2868929 5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1115458-52-0

5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B2868929
CAS No.: 1115458-52-0
M. Wt: 403.54
InChI Key: FNYBVHBPFHEFDN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2-d]pyrimidin-4-one class, a heterocyclic scaffold known for its diverse pharmacological activities, including antiproliferative and antifolate properties . Structurally, it features:

  • A pyrrolo[3,2-d]pyrimidin-4-one core with a 5-methyl substituent.
  • A 3-propyl group at position 2.
  • A 7-phenyl group and a 2-{[(3-methylphenyl)methyl]sulfanyl} moiety for enhanced lipophilicity and target binding.

Synthetic routes for analogous pyrrolo[3,2-d]pyrimidin-4-ones typically involve condensation of primary amines with acetic acid under reflux, as described in Method A and B by Heterocycles (1999) . Palladium-catalyzed cross-coupling methods (e.g., with iodopyrimidines) have also been employed for efficient annulation of the pyrrole ring .

Properties

IUPAC Name

5-methyl-2-[(3-methylphenyl)methylsulfanyl]-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3OS/c1-4-13-27-23(28)22-21(20(15-26(22)3)19-11-6-5-7-12-19)25-24(27)29-16-18-10-8-9-17(2)14-18/h5-12,14-15H,4,13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYBVHBPFHEFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with thiol-containing compounds under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Structural Analogues and Antiproliferative Activity

Key structural variations in pyrrolo[3,2-d]pyrimidin-4-ones influence their biological activity and selectivity. Below is a comparative analysis:

Compound Name / ID Substituents (Positions) EC50 (μM) Selectivity (FR vs. RFC) Toxicity (MTD, mg/kg) Reference
Target Compound 5-Me, 2-[(3-MePh)CH2S], 3-Pr, 7-Ph N/A N/A N/A
5-Substituted Compound 3 (FRβ-targeted) 5-Me, linker adjustments for FRβ binding 0.83 FRβ-selective 40
Halogenated Analogue (7-Cl) 7-Cl, 5-H 0.014 RFC/PCFT-dominated 5–10
N5-Alkyl Substituted Compound N5-Me, 7-Ph 7.3 FRα-selective 40
Classic Antifolate (MTX) 0.001 RFC/PCFT-dominated <1

Key Findings :

  • The target compound’s 3-propyl and 7-phenyl groups likely enhance membrane permeability compared to smaller substituents (e.g., methyl or hydrogen) .
  • 2-{[(3-methylphenyl)methyl]sulfanyl} may improve FR (folate receptor) binding over RFC (reduced folate carrier), similar to FR-targeted Compound 3 .
  • Unlike halogenated analogues (e.g., 7-Cl), the absence of electron-withdrawing groups (Cl, F) in the target compound may reduce RFC/PCFT-mediated uptake, aligning it with FR-selective agents .
Pharmacokinetic and Toxicity Profiles
  • Halogenated Analogues : Exhibit potent EC50 values (0.014–14.5 μM) but high toxicity (MTD = 5–10 mg/kg) due to rapid metabolism .
  • N5-Substituted Analogues : Modified with alkyl groups (e.g., N5-Me) show reduced toxicity (MTD = 40 mg/kg) while retaining activity (EC50 = 0.83–7.3 μM) . The target compound’s 3-propyl group may similarly slow metabolism, though experimental data is lacking.
  • Classic Antifolates (MTX, PMX) : Lower therapeutic indices due to RFC/PCFT dependence and off-target effects .

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